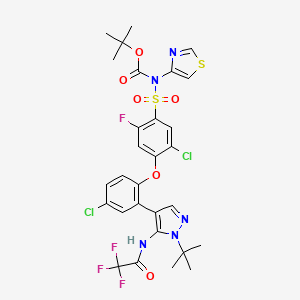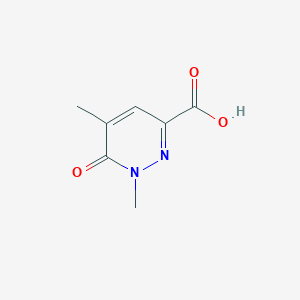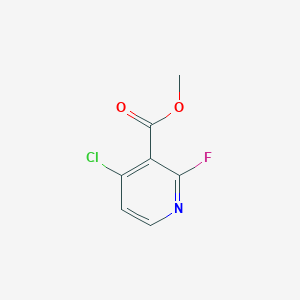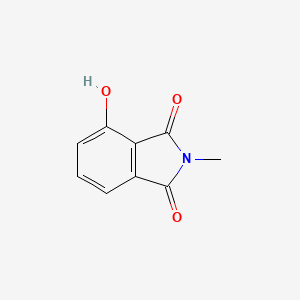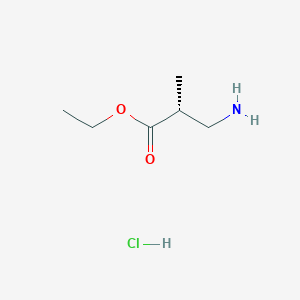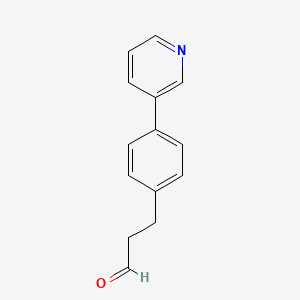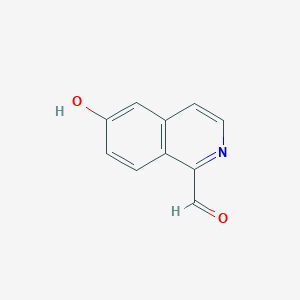
6-Hydroxyisoquinoline-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.2 g/mol It is an isoquinoline derivative, characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 6-Hydroxyisoquinoline-1-carboxylic acid.
Reduction: 6-Hydroxyisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxyisoquinoline-1-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activities, including antimicrobial and anticancer effects.
Isoquinoline: The parent compound of 6-Hydroxyisoquinoline-1-carbaldehyde, used as a precursor in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of both hydroxyl and aldehyde functional groups on the isoquinoline ring, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for versatile chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
6-hydroxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-10-9-2-1-8(13)5-7(9)3-4-11-10/h1-6,13H |
Clave InChI |
YDJPYZKOYJPVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



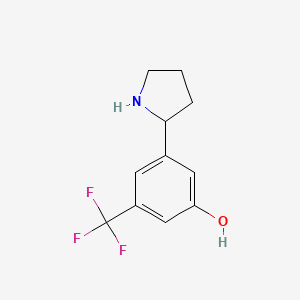
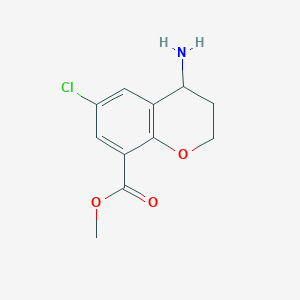

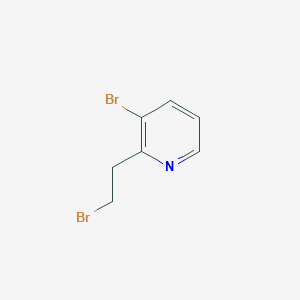
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
